4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine
Overview
Description
4-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound that contains both pyrazole and pyridine rings. The trifluoromethyl group attached to the pyrazole ring imparts unique chemical and physical properties to the compound, making it of significant interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine typically involves the condensation of trifluoromethyl-substituted 1,3-dicarbonyl compounds with appropriate amines. One common method involves the reaction of trifluoromethyl-substituted 1,3-dicarbonyl compounds with cyanacetamide under basic conditions to form the desired pyrazolo[3,4-b]pyridine scaffold . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amine derivatives.
Scientific Research Applications
4-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, such as enzymes and receptors, by increasing its lipophilicity and metabolic stability . This interaction can lead to the modulation of various biochemical pathways, resulting in the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine include:
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of pyrazole and pyridine rings and the presence of the trifluoromethyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N4/c8-7(9,10)3-1-2-12-6-4(3)5(11)13-14-6/h1-2H,(H3,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGJPIZWFCXWJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(NN=C2N=C1)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the research on oxadiazole functionalized pyrazolo[3,4-b]pyridine derivatives stemming from 4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine?
A: The research highlights the potential of modifying this compound to create novel compounds with anticancer activity. Specifically, the study focused on synthesizing a series of oxadiazole functionalized pyrazolo[3,4-b]pyridine derivatives. These derivatives were then screened for anticancer activity against four cancer cell lines: HeLa (cervical cancer), COLO 205 (colon cancer), HepG2 (liver cancer), and MCF7 (breast cancer). The results showed that compounds 6i, 6m, and 6n exhibited promising anticancer activity at micromolar concentrations []. This finding suggests that further exploration of these derivatives and their structure-activity relationships could lead to the development of more potent and selective anticancer agents.
Q2: How does the structure of the synthesized compounds relate to their observed anticancer activity?
A: While the specific structure-activity relationship (SAR) details aren't extensively discussed in the provided abstract [], it emphasizes that modifications to the this compound core structure, particularly the introduction of oxadiazole rings with varying substituents, directly influence the anticancer activity. Further research focusing on systematic modifications and comprehensive biological evaluations would be crucial to establish a detailed SAR profile. This would involve synthesizing a more diverse library of analogs, evaluating their activity against a broader panel of cancer cell lines, and investigating the underlying mechanisms of action.
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